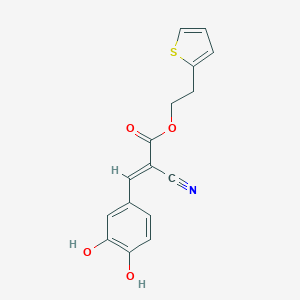

2-TEDC

Description

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-ylethyl (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4S/c17-10-12(8-11-3-4-14(18)15(19)9-11)16(20)21-6-5-13-2-1-7-22-13/h1-4,7-9,18-19H,5-6H2/b12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGLTUBCAGZLHP-XYOKQWHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)CCOC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Pyridylmethyl)-indazolinone (ICI 207,968): A Selective 5-Lipoxygenase Inhibitor

Disclaimer: Information regarding a selective lipoxygenase inhibitor specifically named "2-TEDC" is not available in the public scientific literature. This technical guide will focus on a well-characterized and representative selective 5-lipoxygenase inhibitor, ICI 207,968 , which belongs to the 2-substituted indazolinone class of compounds. The data and methodologies presented herein are based on published studies of ICI 207,968 and are intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of a selective 5-LOX inhibitor.

Introduction

ICI 207,968 is a potent, orally active, and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthetic pathway of leukotrienes.[1] Leukotrienes are potent lipid mediators involved in a wide range of inflammatory and allergic responses. By selectively targeting 5-LOX, ICI 207,968 effectively reduces the production of pro-inflammatory leukotrienes, such as Leukotriene B4 (LTB4), without significantly affecting the production of prostaglandins, which are synthesized via the cyclooxygenase (COX) pathway.[1] This selectivity profile suggests a favorable therapeutic window with a reduced risk of the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX and LOX pathways.[2]

Mechanism of Action

The primary mechanism of action of ICI 207,968 is the selective, non-redox inhibition of the 5-lipoxygenase enzyme. 5-LOX catalyzes the initial steps in the conversion of arachidonic acid to leukotrienes.[3] ICI 207,968 binds to the enzyme and prevents it from interacting with its substrate, arachidonic acid, thereby blocking the synthesis of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor to all leukotrienes. The inhibitory activity of the 2-substituted indazolinone class is critically dependent on the nature of the N2 substituent.[1]

Quantitative Data Presentation

The following tables summarize the in vitro and in vivo inhibitory potency and selectivity of ICI 207,968.

Table 1: In Vitro Inhibitory Activity of ICI 207,968

| Target Enzyme | Assay System | Inhibitory Potency (IC₅₀) | Reference |

| 5-Lipoxygenase | Various in vitro systems | 1.5 µM - 6.0 µM | [1] |

| Cyclooxygenase | Inhibition of PGE₂ synthesis | ~300-fold less potent than for 5-LOX | [1] |

Table 2: In Vivo Efficacy of ICI 207,968 in Rats

| Parameter | Assay | Dosing | Efficacy (ED₅₀) | Reference |

| LTB₄ Release Inhibition | A23187-stimulated blood (1h post-dose) | Oral | 2.5 mg/kg | [1] |

| LTB₄ Release Inhibition | A23187-stimulated blood (3h post-dose) | Oral | 10 mg/kg | [1] |

| LTB₄ Release Inhibition | A23187-stimulated blood (5h post-dose) | Oral | 25 mg/kg | [1] |

| PGE₂ Synthesis | - | Oral (up to 300 mg/kg) | No inhibition | [1] |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of ICI 207,968 are provided below.

In Vitro Inhibition of Leukotriene B₄ (LTB₄) Synthesis

This assay determines the potency of an inhibitor against 5-LOX in a cellular environment.

-

Cell Source: Human peripheral blood mononuclear cells (hPBMCs) or a suitable leukocyte preparation.

-

Stimulation: The calcium ionophore A23187 is used to stimulate the release of arachidonic acid from cell membranes and activate 5-LOX.

-

Protocol:

-

Isolate and prepare a suspension of leukocytes.

-

Pre-incubate the cells with various concentrations of ICI 207,968 or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate leukotriene synthesis by adding A23187 to the cell suspension.

-

Incubate for a further period (e.g., 10 minutes) at 37°C.

-

Terminate the reaction by adding a suitable solvent (e.g., methanol) and placing the samples on ice.

-

Centrifuge the samples to pellet cellular debris.

-

Quantify the amount of LTB₄ in the supernatant using a specific enzyme immunoassay (EIA) or by high-performance liquid chromatography (HPLC).

-

-

Data Analysis: Calculate the percentage inhibition of LTB₄ synthesis for each inhibitor concentration and determine the IC₅₀ value.

In Vitro Inhibition of Prostaglandin E₂ (PGE₂) Synthesis

This assay is used to assess the selectivity of the inhibitor against COX enzymes.

-

Enzyme Source: Microsomal preparations containing COX-1 and/or COX-2, or whole blood assays.

-

Protocol:

-

Pre-incubate the enzyme preparation or whole blood with various concentrations of ICI 207,968 or a known COX inhibitor (positive control) for a specified time at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a defined period at 37°C.

-

Terminate the reaction.

-

Quantify the amount of PGE₂ produced using a specific EIA or LC-MS/MS.

-

-

Data Analysis: Calculate the percentage inhibition of PGE₂ synthesis and determine the IC₅₀ value to compare with the 5-LOX inhibitory potency.

In Vivo Inhibition of LTB₄ Release in Rats (Ex Vivo Assay)

This model assesses the oral bioavailability and in vivo efficacy of the inhibitor.

-

Animal Model: Male Wistar rats.

-

Protocol:

-

Administer ICI 207,968 orally at various doses.

-

At different time points post-administration (e.g., 1, 3, and 5 hours), collect blood samples.

-

Immediately stimulate the whole blood with A23187 to induce LTB₄ synthesis.

-

After a short incubation, stop the reaction and process the plasma for LTB₄ analysis by EIA or HPLC.

-

-

Data Analysis: Determine the dose-dependent inhibition of LTB₄ production and calculate the ED₅₀ at each time point.

Arachidonic Acid-Induced Skin Inflammation in Rabbits

This in vivo model evaluates the anti-inflammatory effects of the inhibitor in a relevant tissue.

-

Animal Model: Rabbits.[1]

-

Protocol:

-

Administer ICI 207,968 either intradermally with arachidonic acid or orally prior to the inflammatory challenge.[1]

-

Inject arachidonic acid intradermally to induce an inflammatory response, characterized by plasma extravasation and neutrophil infiltration.

-

Measure plasma extravasation by monitoring the accumulation of a previously injected dye (e.g., Evans Blue) at the site of inflammation.

-

Assess polymorphonuclear leukocyte (PMNL) infiltration by histological analysis of skin biopsies or by measuring myeloperoxidase (MPO) activity in the tissue.

-

-

Data Analysis: Quantify the reduction in plasma extravasation and PMNL infiltration in treated animals compared to controls.

Visualization of Signaling Pathways and Experimental Workflows

Lipoxygenase Signaling Pathway

The following diagram illustrates the 5-lipoxygenase pathway and the point of inhibition by ICI 207,968.

Caption: 5-Lipoxygenase pathway and inhibition by ICI 207,968.

Experimental Workflow for Inhibitor Characterization

The diagram below outlines a typical workflow for the preclinical evaluation of a selective 5-LOX inhibitor.

Caption: Preclinical workflow for a selective 5-LOX inhibitor.

Conclusion

ICI 207,968 is a well-characterized, selective, and orally active inhibitor of 5-lipoxygenase. Its ability to potently inhibit the production of pro-inflammatory leukotrienes without significantly affecting the cyclooxygenase pathway makes it and similar compounds valuable tools for investigating the role of leukotrienes in various inflammatory diseases. The detailed experimental protocols and established preclinical models for this class of inhibitors provide a robust framework for the development of novel anti-inflammatory therapies with an improved safety profile.

References

- 1. 2-substituted indazolinones: orally active and selective 5-lipoxygenase inhibitors with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. In in vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models - PMC [pmc.ncbi.nlm.nih.gov]

The Multi-faceted Role of 2-TEDC in Modulating Eicosanoid Biosynthesis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-(1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate (2-TEDC), a potent inhibitor of the lipoxygenase (LOX) family of enzymes. Specifically, 2-TEDC demonstrates significant inhibitory activity against 5-lipoxygenase (5-LOX), 12-lipoxygenase (12-LOX), and 15-lipoxygenase (15-LOX), key enzymes in the metabolic pathways of polyunsaturated fatty acids that lead to the production of biologically active eicosanoids. These lipid signaling molecules are critically involved in a myriad of physiological and pathological processes, most notably inflammation. This document summarizes the quantitative inhibitory data of 2-TEDC, delineates the cellular pathways affected by its activity, and provides detailed experimental protocols for assessing its inhibitory potential.

Introduction to 2-TEDC

2-TEDC, with the chemical formula C₁₆H₁₃NO₄S and CAS Number 132465-10-2, has been identified as a potent inhibitor of several lipoxygenase isoforms.[1] Lipoxygenases are a family of non-heme iron-containing dioxygenases that catalyze the addition of molecular oxygen to polyunsaturated fatty acids like arachidonic acid. The products of these reactions, including leukotrienes and hydroxyeicosatetraenoic acids (HETEs), are powerful lipid mediators implicated in inflammatory responses, immune regulation, and cell proliferation.[2][3] The ability of 2-TEDC to simultaneously inhibit multiple LOX isoforms suggests its potential as a broad-spectrum anti-inflammatory agent.

Quantitative Inhibitory Profile of 2-TEDC

The inhibitory potency of 2-TEDC against its target lipoxygenases is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for 2-TEDC are summarized in the table below.

| Target Enzyme | IC50 Value (μM) |

| 5-Lipoxygenase (5-LOX) | 0.09 |

| 12-Lipoxygenase (12-LOX) | 0.013 |

| 15-Lipoxygenase (15-LOX) | 0.5 |

| Data sourced from MedChemExpress and R&D Systems.[1][3] |

Cellular Pathways Targeted by 2-TEDC

The primary cellular targets of 2-TEDC are key enzymes within the arachidonic acid cascade. By inhibiting 5-LOX, 12-LOX, and 15-LOX, 2-TEDC effectively modulates the production of a range of pro-inflammatory and immunomodulatory lipid mediators.

The 5-Lipoxygenase (5-LOX) Pathway

The 5-LOX pathway is a major contributor to inflammation, particularly in allergic and asthmatic responses.[2] Upon cellular stimulation, arachidonic acid is released from the cell membrane and converted by 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This unstable intermediate is then further metabolized to leukotriene A4 (LTA4), a precursor for the potent chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are known to cause bronchoconstriction and increase vascular permeability.[2][4] 2-TEDC's inhibition of 5-LOX blocks the initial step of this cascade, thereby reducing the synthesis of all downstream leukotrienes.

The 12-Lipoxygenase (12-LOX) Pathway

The 12-LOX pathway metabolizes arachidonic acid to 12-hydroperoxyeicosatetraenoic acid (12-HPETE), which is subsequently reduced to 12-hydroxyeicosatetraenoic acid (12-HETE).[3][5] 12-HETE is implicated in a variety of cellular processes, including inflammation, cell migration, and angiogenesis.[6] Elevated levels of 12-HETE have been associated with pathological conditions such as atherosclerosis and certain types of cancer.[7] By potently inhibiting 12-LOX, 2-TEDC can significantly reduce the production of 12-HETE and its downstream effects.

The 15-Lipoxygenase (15-LOX) Pathway

The 15-LOX pathway generates 15-hydroperoxyeicosatetraenoic acid (15-HPETE) from arachidonic acid, which is then converted to 15-hydroxyeicosatetraenoic acid (15-HETE).[8] The role of the 15-LOX pathway is complex, with its products exhibiting both pro- and anti-inflammatory properties depending on the cellular context.[9] For instance, 15-HETE can be a precursor to lipoxins, which are specialized pro-resolving mediators that actively terminate inflammation.[8] However, 15-HETE has also been implicated in the pathogenesis of atherosclerosis.[7] Inhibition of 15-LOX by 2-TEDC would modulate the levels of these bioactive lipids.

Experimental Protocols

The following sections describe the general methodologies for determining the inhibitory activity of compounds like 2-TEDC on lipoxygenase enzymes. The specific details for 2-TEDC are based on the original report by Cho et al. (1991).

General Workflow for IC50 Determination

The determination of the IC50 value for an enzyme inhibitor typically follows a standardized workflow involving the preparation of reagents, execution of the enzymatic assay with varying inhibitor concentrations, and subsequent data analysis.

Lipoxygenase Activity Assay

This protocol is a generalized method for measuring lipoxygenase activity, which can be adapted for 5-, 12-, or 15-LOX. The principle of the assay is to measure the formation of the hydroperoxide product, which has a characteristic absorbance at 234 nm.[10]

Materials:

-

Purified lipoxygenase enzyme (5-, 12-, or 15-LOX)

-

Arachidonic acid (substrate)

-

Sodium phosphate buffer (pH will vary depending on the specific LOX isoform)

-

2-TEDC or other test inhibitor dissolved in a suitable solvent (e.g., DMSO)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of arachidonic acid in ethanol.

-

Prepare a working solution of arachidonic acid in the assay buffer.

-

Prepare serial dilutions of 2-TEDC in the assay buffer.

-

Prepare a solution of the lipoxygenase enzyme in the assay buffer.

-

-

Assay:

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the different concentrations of 2-TEDC to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature.

-

Initiate the reaction by adding the arachidonic acid working solution to all wells.

-

Immediately measure the increase in absorbance at 234 nm over time using a spectrophotometer in kinetic mode.

-

-

Data Analysis:

-

Determine the initial rate of the reaction for each inhibitor concentration.

-

Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

-

Conclusion

2-TEDC is a potent, multi-target inhibitor of the 5-, 12-, and 15-lipoxygenase pathways. Its ability to modulate the production of a wide array of eicosanoid signaling molecules highlights its potential for therapeutic applications in inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation of 2-TEDC and its role in cellular signaling.

References

- 1. The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Tissue Inflammation by 12-Lipoxygenases [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of the 12-lipoxygenase pathway in diabetes pathogenesis and complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipoxygenase activity determination [protocols.io]

- 11. courses.edx.org [courses.edx.org]

The Effect of 2-TEDC on Arachidonic Acid Metabolism: An In-depth Technical Guide

An important notice regarding the current state of research: Extensive literature searches have not yielded specific data on the effects of 2-Thio-6-azauridine-5'-diphosphate-N-acetyl-D-glucosamine (2-TEDC) on the metabolic pathways of arachidonic acid. Therefore, this document will provide a comprehensive overview of arachidonic acid metabolism as a foundational guide for researchers and drug development professionals. This guide will outline the key enzymatic pathways—cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450)—and detail established experimental protocols for investigating the effects of novel compounds on these pathways. While direct quantitative data for 2-TEDC is unavailable, this guide serves as a framework for designing and conducting experiments to elucidate its potential role in arachidonic acid metabolism.

Introduction to Arachidonic Acid Metabolism

Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that is a key component of the phospholipids of cell membranes.[1][2] Upon cellular stimulation by various physical, chemical, and hormonal stimuli, AA is released from the membrane by the action of phospholipase A2 (PLA2).[3][4] Once liberated, free AA is metabolized by three major enzymatic pathways to produce a diverse array of bioactive lipid mediators, collectively known as eicosanoids. These eicosanoids are critical signaling molecules involved in a wide range of physiological and pathological processes, including inflammation, immunity, cardiovascular function, and cancer.[3][5]

The three primary pathways of arachidonic acid metabolism are:

-

The Cyclooxygenase (COX) Pathway: This pathway produces prostaglandins (PGs) and thromboxanes (TXs).[6][7]

-

The Lipoxygenase (LOX) Pathway: This pathway generates leukotrienes (LTs), lipoxins (LXs), and hydroxyeicosatetraenoic acids (HETEs).[5][8]

-

The Cytochrome P450 (CYP450) Pathway: This pathway leads to the formation of HETEs and epoxyeicosatrienoic acids (EETs).[3][5]

Understanding the intricate regulation of these pathways is crucial for the development of novel therapeutics targeting a variety of diseases.

The Cyclooxygenase (COX) Pathway

The COX pathway is initiated by the enzyme cyclooxygenase, which exists in two main isoforms: COX-1 and COX-2.[7] COX-1 is constitutively expressed in most tissues and is responsible for the production of prostanoids involved in homeostatic functions, such as gastric protection and platelet aggregation.[9] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is a key player in the inflammatory response.[9][10]

Both COX isoforms catalyze the conversion of arachidonic acid to the unstable intermediate Prostaglandin G2 (PGG2), which is then rapidly reduced to Prostaglandin H2 (PGH2).[7] PGH2 serves as a common precursor for the synthesis of various prostanoids by specific synthases.

Key Products and their Functions:

| Prostanoid | Synthesizing Enzyme | Key Functions |

| Prostaglandin D2 (PGD2) | PGD synthase | Allergic responses, sleep regulation |

| Prostaglandin E2 (PGE2) | PGE synthase | Inflammation, fever, pain, gastric protection |

| Prostaglandin F2α (PGF2α) | PGF synthase | Uterine contraction, bronchoconstriction |

| Prostacyclin (PGI2) | Prostacyclin synthase | Vasodilation, inhibition of platelet aggregation |

| Thromboxane A2 (TXA2) | Thromboxane synthase | Vasoconstriction, platelet aggregation |

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method to assess the inhibitory effect of a test compound, such as 2-TEDC, on COX-1 and COX-2 activity.

Materials:

-

Purified recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (e.g., 2-TEDC) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 mM phenol and 1 µM hematin)

-

EIA (Enzyme Immunoassay) kit for PGE2 detection

-

96-well microplates

-

Incubator

Procedure:

-

Prepare serial dilutions of the test compound in the reaction buffer.

-

In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the COX enzyme (either COX-1 or COX-2).

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the compound to interact with the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the reaction for a specific duration (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of COX inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

The results of the COX inhibition assay can be summarized in a table as follows:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| 2-TEDC | [Insert Value] | [Insert Value] | [Insert Value] |

| Positive Control (e.g., Celecoxib) | [Insert Value] | [Insert Value] | [Insert Value] |

The Lipoxygenase (LOX) Pathway

The LOX pathway is initiated by a family of lipoxygenase enzymes, with 5-LOX, 12-LOX, and 15-LOX being the most studied in mammals.[11] These enzymes introduce a hydroperoxy group into the arachidonic acid backbone at different positions.

-

5-Lipoxygenase (5-LOX): In conjunction with the 5-lipoxygenase-activating protein (FLAP), 5-LOX converts arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is a precursor for the synthesis of leukotrienes.[12] Leukotrienes, such as LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are potent pro-inflammatory mediators involved in asthma and allergic reactions.[12][13]

-

12-Lipoxygenase (12-LOX): This enzyme produces 12-hydroxyeicosatetraenoic acid (12-HETE), which has been implicated in vasoconstriction, platelet aggregation, and inflammation.[11]

-

15-Lipoxygenase (15-LOX): 15-LOX generates 15-hydroxyeicosatetraenoic acid (15-HETE), a precursor to lipoxins. Lipoxins are unique eicosanoids that possess anti-inflammatory and pro-resolving properties, actively promoting the resolution of inflammation.[11]

Experimental Protocol: Cellular 5-LOX Activity Assay

This protocol describes a method to measure the inhibitory effect of a test compound on 5-LOX activity in a cellular context.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line expressing 5-LOX (e.g., U937 cells)

-

Cell culture medium

-

Test compound (e.g., 2-TEDC)

-

Calcium ionophore (e.g., A23187) to stimulate 5-LOX activity

-

Methanol

-

Internal standard (e.g., PGB2)

-

Solid-phase extraction (SPE) cartridges

-

High-performance liquid chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS/MS)

Procedure:

-

Culture the cells to an appropriate density.

-

Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 30 minutes).

-

Stimulate the cells with a calcium ionophore to activate the 5-LOX pathway.

-

Incubate for a defined period (e.g., 15 minutes).

-

Terminate the reaction by adding cold methanol.

-

Add an internal standard for quantification.

-

Centrifuge to pellet the cell debris.

-

Isolate the leukotrienes from the supernatant using solid-phase extraction.

-

Analyze the samples by HPLC or LC-MS/MS to separate and quantify the produced LTB4.

-

Calculate the percentage of inhibition of LTB4 production for each concentration of the test compound and determine the IC50 value.

Data Presentation:

The quantitative data for 5-LOX inhibition can be presented as follows:

| Compound | Cellular 5-LOX IC50 (µM) for LTB4 production |

| 2-TEDC | [Insert Value] |

| Positive Control (e.g., Zileuton) | [Insert Value] |

The Cytochrome P450 (CYP450) Pathway

The CYP450 monooxygenases constitute the third major pathway of arachidonic acid metabolism.[3] These enzymes, primarily from the CYP2 and CYP4 families, convert arachidonic acid into two main classes of products:

-

Hydroxyeicosatetraenoic acids (HETEs): Predominantly 20-HETE, which is a potent vasoconstrictor and plays a role in the regulation of blood pressure.

-

Epoxyeicosatrienoic acids (EETs): These are generally vasodilators and have anti-inflammatory, anti-thrombotic, and pro-fibrinolytic properties.[5] EETs are further metabolized by soluble epoxide hydrolase (sEH) to less active dihydroxyeicosatrienoic acids (DHETs).

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the core arachidonic acid metabolic pathways.

Caption: Overview of the three major pathways of arachidonic acid metabolism.

Caption: Experimental workflow for determining the in vitro COX inhibitory activity of a test compound.

Conclusion

The metabolism of arachidonic acid is a complex and highly regulated process that plays a pivotal role in health and disease. The COX, LOX, and CYP450 pathways generate a vast array of signaling molecules with diverse and sometimes opposing biological activities. While there is currently no specific information available on the effects of 2-TEDC on these pathways, the experimental protocols and foundational knowledge provided in this guide offer a clear roadmap for researchers to investigate its potential as a modulator of arachidonic acid metabolism. Such studies are essential to uncover novel therapeutic agents for a wide range of inflammatory and other diseases.

References

- 1. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 4. youtube.com [youtube.com]

- 5. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 7. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reduced lipoxygenase and cyclooxygenase mediated signaling in PBMC of atopic dermatitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 11. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Contrasting effects of proinflammatory and T-helper lymphocyte subset-2 cytokines on the 5-lipoxygenase pathway in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of 12-Lipoxygenase Inhibition: A Technical Guide

Disclaimer: This technical guide focuses on the broader biological significance of 12-lipoxygenase (12-LOX) inhibition. An extensive search for the specific inhibitor "2-TEDC" did not yield any publicly available scientific literature or data. Therefore, this document will utilize data and findings related to well-characterized 12-LOX inhibitors, such as ML355 (also known as VLX-1005), to illustrate the principles and significance of targeting this enzyme.

Introduction to 12-Lipoxygenase (12-LOX)

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipid mediators.[1][2] The 12-lipoxygenase (12-LOX) isoform is of particular interest in biomedical research due to its significant role in a variety of physiological and pathological processes, including inflammation, platelet aggregation, and cell proliferation.[3] Upregulation of 12-LOX and its primary metabolite, 12-hydroxyeicosatetraenoic acid (12-HETE), has been implicated in the pathogenesis of numerous diseases, including diabetes, cardiovascular disorders, cancer, and neuroinflammatory conditions.[1][3] Consequently, the pharmacological inhibition of 12-LOX has emerged as a promising therapeutic strategy for these conditions.

The 12-Lipoxygenase Signaling Pathway

The biological effects of 12-LOX are primarily mediated through the production of 12-HETE. This lipid messenger can act both intracellularly and extracellularly to modulate a variety of signaling cascades. A key extracellular signaling pathway involves the interaction of 12-HETE with its high-affinity G-protein coupled receptor, GPR31.[4][5] Activation of GPR31 by 12-HETE initiates a downstream signaling cascade that can lead to the activation of mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, and the transcription factor nuclear factor-kappa B (NF-κB).[4][6] This signaling axis plays a crucial role in mediating inflammatory responses.[5]

Figure 1: The 12-Lipoxygenase signaling pathway leading to inflammation.

Quantitative Data on 12-LOX Inhibition

The potency of a 12-LOX inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Below is a summary of the inhibitory activity of the well-characterized 12-LOX inhibitor, ML355.

| Inhibitor | Target Enzyme | IC50 (µM) | Assay Type | Reference |

| ML355 | Human 12-Lipoxygenase | 0.29 | In vitro enzyme assay | [7] |

| ML355 | Human 12-Lipoxygenase | 0.34 | In vitro enzyme assay | [8] |

Experimental Protocols

In Vitro 12-Lipoxygenase Inhibition Assay

This protocol outlines a general method for determining the IC50 value of a test compound against purified 12-LOX.

Objective: To quantify the inhibitory potency of a compound on 12-LOX activity.

Materials:

-

Purified human recombinant 12-LOX

-

Arachidonic acid (substrate)

-

Test compound (e.g., ML355) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the 12-LOX enzyme solution to each well.

-

Add the different concentrations of the test compound or vehicle control (e.g., DMSO) to the wells and pre-incubate for a specified time (e.g., 5 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

-

Immediately measure the change in absorbance at 234 nm over time. The formation of the hydroperoxy product of the lipoxygenase reaction leads to an increase in absorbance at this wavelength.

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Figure 2: General workflow for an in vitro 12-LOX inhibition assay.

Cellular 12-HETE Production Assay

This protocol describes a method to assess the ability of a compound to inhibit the production of 12-HETE in a cellular context.

Objective: To measure the effect of a 12-LOX inhibitor on the production of 12-HETE in cells.

Materials:

-

Cell line expressing 12-LOX (e.g., human platelets, or a cell line engineered to express the enzyme)

-

Cell culture medium and reagents

-

Test compound (e.g., ML355)

-

Arachidonic acid

-

Calcium ionophore (e.g., A23187) to stimulate 12-LOX activity

-

Enzyme-linked immunosorbent assay (ELISA) kit for 12-HETE or LC-MS/MS system

Procedure:

-

Culture the cells to the desired confluency in appropriate culture plates.

-

Pre-treat the cells with various concentrations of the test compound or vehicle control for a specified period.

-

Stimulate the cells with arachidonic acid and a calcium ionophore to induce 12-HETE production.

-

After incubation, collect the cell culture supernatant or cell lysates.

-

Quantify the amount of 12-HETE in the samples using a 12-HETE specific ELISA kit or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculate the percentage of inhibition of 12-HETE production for each concentration of the test compound compared to the vehicle control.

-

Determine the IC50 value for the inhibition of cellular 12-HETE production.

Biological Significance of 12-LOX Inhibition

The inhibition of 12-LOX has demonstrated significant therapeutic potential across a range of disease models.

-

Anti-inflammatory Effects: By blocking the production of the pro-inflammatory mediator 12-HETE, 12-LOX inhibitors can attenuate inflammatory responses. This has been observed in models of hepatic ischemia-reperfusion injury, where inhibition of 12-LOX mitigated liver damage by reducing the inflammatory cascade.[1][5]

-

Anti-thrombotic Activity: 12-LOX is highly expressed in platelets and plays a role in their activation and aggregation.[9] The inhibitor ML355 has been shown to impair thrombus formation and vessel occlusion in vivo with minimal effects on hemostasis, highlighting its potential as an anti-platelet therapy.[9]

-

Diabetes and Islet Function: The 12-LOX pathway is implicated in the islet inflammation associated with both type 1 and type 2 diabetes.[8] Inhibition of 12-LOX with ML355 has been shown to improve the function of cytokine-treated human islets and islets from type 2 diabetic donors.[8]

-

Neuroprotection: The 12/15-lipoxygenase pathway is involved in neuroinflammation. Inhibition of this pathway has been shown to be protective in models of neuropathic pain by suppressing downstream signaling pathways like MAPK.[10]

Conclusion

The 12-lipoxygenase pathway, through its production of the bioactive lipid 12-HETE, is a critical mediator of inflammation and cellular signaling in a variety of disease states. The development of potent and selective 12-LOX inhibitors, such as ML355, has provided valuable tools for dissecting the role of this pathway and has paved the way for novel therapeutic interventions. The biological significance of 12-LOX inhibition lies in its potential to modulate key pathological processes, offering a promising avenue for the treatment of a wide range of inflammatory and thrombotic diseases. Further research into the clinical application of 12-LOX inhibitors is warranted to fully realize their therapeutic potential.

References

- 1. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of ML355, a Potent and Selective Inhibitor of Human 12-Lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An ALOX12-12-HETE-GPR31 signaling axis is a key mediator of hepatic ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. First selective 12-LOX inhibitor, ML355, impairs thrombus formation and vessel occlusion in vivo with minimal effects on hemostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Redirecting [linkinghub.elsevier.com]

Methodological & Application

Application Notes and Protocols for a Novel Investigational Compound in Atherosclerosis Research Models

A NOTE TO THE READER: Initial searches for "2-TEDC" did not yield specific information on a compound with this designation in the context of atherosclerosis research. The following application notes and protocols are therefore provided as a comprehensive guide for the evaluation of a novel investigational compound (herein referred to as an "investigational compound") in established and widely used atherosclerosis research models. The methodologies, data, and pathways described are representative of the field and are intended to serve as a framework for preclinical studies.

Application Notes

In Vitro Models for Mechanistic Studies and High-Throughput Screening

In vitro models are indispensable for the initial screening of an investigational compound and for elucidating its mechanism of action at the cellular and molecular level. These models offer a controlled environment to study specific aspects of atherogenesis, such as endothelial dysfunction, foam cell formation, and smooth muscle cell migration.[1][2][3]

Common In Vitro Models:

-

Endothelial Cell (EC) Monolayer: Used to assess the effect of an investigational compound on endothelial activation, inflammation, and permeability. Human Umbilical Vein Endothelial Cells (HUVECs) are a common choice.[4]

-

Macrophage Foam Cell Formation Assay: This model is crucial for studying the impact of an investigational compound on lipid uptake by macrophages, a key event in plaque formation.[2]

-

Smooth Muscle Cell (SMC) Migration and Proliferation Assays: These assays determine if an investigational compound can inhibit the migration and proliferation of SMCs, which contribute to plaque growth and stability.

-

2D and 3D Co-culture Systems: More complex models involving the co-culture of endothelial cells, smooth muscle cells, and macrophages can provide insights into the cell-cell interactions that drive atherosclerosis.[3][5] 3D models, such as spheroids, offer a more physiologically relevant environment compared to traditional 2D cultures.[3][6]

In Vivo Models for Efficacy and Safety Assessment

In vivo models are essential for evaluating the therapeutic efficacy and potential side effects of an investigational compound in a whole-organism context. Genetically modified mouse models are the most widely used for atherosclerosis research due to their rapid development of atherosclerotic lesions and the availability of genetic tools.[4][7]

Key In Vivo Models:

-

Apolipoprotein E-deficient (ApoE-/-) Mice: These mice lack ApoE, a protein involved in lipid metabolism, leading to severe hypercholesterolemia and the spontaneous development of atherosclerotic plaques that resemble human lesions.[4][8] They are a robust model for studying the effect of an investigational compound on plaque formation and progression.

-

Low-Density Lipoprotein Receptor-deficient (LDLR-/-) Mice: These mice lack the LDL receptor and develop atherosclerosis, particularly when fed a high-fat, high-cholesterol "Western-type" diet.[4][7][8] This model is useful for investigating diet-induced atherosclerosis.

-

Rabbit Models: Rabbits, particularly when fed a high-cholesterol diet, develop atherosclerotic lesions and are a valuable model for studying plaque rupture and thrombosis.[4][9]

Table 1: Comparison of Common In Vivo Atherosclerosis Models

| Model | Method of Induction | Key Features | Advantages | Limitations |

| ApoE-/- Mouse | Genetic knockout | Spontaneous hypercholesterolemia and lesion development on a chow diet.[8] | Rapid and robust lesion formation; well-characterized model. | Lipoprotein profile is VLDL-rich, unlike human LDL-rich profile. |

| LDLR-/- Mouse | Genetic knockout | Develops atherosclerosis on a Western-type diet.[4][8] | More human-like LDL-rich lipoprotein profile. | Lesion development is diet-dependent and less severe than in ApoE-/- mice. |

| New Zealand White Rabbit | High-cholesterol diet | Develops lipid-rich plaques. | Larger size allows for easier surgical manipulation and imaging. | Less amenable to genetic manipulation; different lipoprotein metabolism than humans. |

Experimental Protocols

Protocol 1: In Vitro Macrophage Foam Cell Formation Assay

This protocol details the induction of foam cells from a macrophage cell line (e.g., THP-1) and can be used to assess the inhibitory effect of an investigational compound.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA)

-

Oxidized low-density lipoprotein (oxLDL)

-

Investigational compound

-

Oil Red O staining solution

-

Phosphate-buffered saline (PBS)

-

Formalin (10%)

-

Isopropyl alcohol

Procedure:

-

Macrophage Differentiation:

-

Seed THP-1 monocytes in a 24-well plate at a density of 5 x 10^5 cells/well.

-

Differentiate the monocytes into macrophages by treating with 100 ng/mL PMA for 48 hours.

-

-

Foam Cell Induction:

-

Remove the PMA-containing medium and wash the cells with PBS.

-

Add fresh medium containing 50 µg/mL oxLDL.

-

In parallel wells, add oxLDL along with varying concentrations of the investigational compound. Include a vehicle control.

-

Incubate for 24-48 hours.

-

-

Lipid Staining (Oil Red O):

-

Wash the cells with PBS and fix with 10% formalin for 30 minutes.

-

Wash with distilled water and then with 60% isopropyl alcohol.

-

Stain with Oil Red O solution for 15 minutes.

-

Wash with 60% isopropyl alcohol and then with distilled water.

-

-

Quantification:

-

Elute the Oil Red O stain from the cells using 100% isopropyl alcohol.

-

Measure the absorbance of the eluted stain at 510 nm using a spectrophotometer. A decrease in absorbance in the presence of the investigational compound indicates inhibition of foam cell formation.

-

Protocol 2: In Vivo Atherosclerosis Induction and Plaque Analysis in ApoE-/- Mice

This protocol describes the induction of atherosclerosis in ApoE-/- mice and the subsequent quantification of plaque burden.

Materials:

-

Male ApoE-/- mice (6-8 weeks old)

-

Western-type diet (21% fat, 0.15% cholesterol)[9]

-

Investigational compound or vehicle

-

Anesthesia (e.g., isoflurane)

-

Perfusion solutions (PBS, 4% paraformaldehyde)

-

Tissue processing reagents (OCT compound)

-

Oil Red O staining solution

-

Hematoxylin and eosin (H&E) stain

Procedure:

-

Atherosclerosis Induction:

-

Acclimatize ApoE-/- mice for one week.

-

Feed the mice a Western-type diet for 12-16 weeks to induce robust atherosclerotic lesions.[9]

-

Administer the investigational compound or vehicle to respective groups of mice daily (e.g., by oral gavage) for the duration of the diet.

-

-

Tissue Collection:

-

At the end of the study period, anesthetize the mice.

-

Perfuse the mice through the left ventricle with PBS followed by 4% paraformaldehyde.

-

Dissect the aorta from the arch to the iliac bifurcation.

-

-

En Face Plaque Analysis:

-

Clean the aorta of surrounding adipose tissue.

-

Cut the aorta longitudinally and pin it flat on a black wax surface.

-

Stain the aorta with Oil Red O solution to visualize lipid-rich plaques.

-

Capture high-resolution images and quantify the plaque area as a percentage of the total aortic surface area using image analysis software (e.g., ImageJ).

-

-

Aortic Root Cross-Sectional Analysis:

-

Embed the upper portion of the heart and aortic root in OCT compound and freeze.

-

Cryosection the aortic root (8-10 µm sections).

-

Stain serial sections with Oil Red O (for lipids) and H&E (for general morphology).

-

Quantify the lesion area in the aortic sinus.

-

Table 2: Representative Quantitative Data from an In Vivo Atherosclerosis Study

| Treatment Group | Plaque Area (% of Aorta) | Aortic Root Lesion Area (µm²) | Total Plasma Cholesterol (mg/dL) |

| Vehicle Control | 25.4 ± 3.1 | 450,000 ± 55,000 | 1250 ± 150 |

| Investigational Compound (Low Dose) | 18.2 ± 2.5 | 320,000 ± 48,000 | 980 ± 120* |

| Investigational Compound (High Dose) | 12.5 ± 1.9 | 210,000 ± 35,000 | 750 ± 100 |

| Positive Control (e.g., Statin) | 14.1 ± 2.2 | 245,000 ± 40,000 | 790 ± 110 |

*Data are presented as mean ± standard deviation. *p < 0.05, *p < 0.01 compared to Vehicle Control.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: NF-κB Activation in Endothelial Cells

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key inflammatory pathway implicated in atherosclerosis.[10][11] Its activation in endothelial cells leads to the expression of adhesion molecules that recruit inflammatory cells to the vessel wall. An investigational compound may target this pathway to reduce vascular inflammation.

Caption: NF-κB signaling pathway in endothelial cells.

Experimental Workflow: In Vivo Atherosclerosis Study

The following diagram illustrates a typical experimental workflow for evaluating an investigational compound in an ApoE-/- mouse model of atherosclerosis.

Caption: Workflow for in vivo atherosclerosis study.

References

- 1. Frontiers | Recent Progress in in vitro Models for Atherosclerosis Studies [frontiersin.org]

- 2. Recent Progress in in vitro Models for Atherosclerosis Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Key parameters for designing robust 2D and 3D spheroid models for in vitro atherosclerosis research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research methods for animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Innovative Atherosclerosis Models: Advancing Pathophysiology and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research methods for animal models of atherosclerosis (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. ahajournals.org [ahajournals.org]

- 10. Inflammation and atherosclerosis: signaling pathways and therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols: Using 2-TEDC to Study Neurodegenerative Disease Pathways

A Novel Modulator of Cellular Stress Pathways with Therapeutic Potential in Neurodegenerative Diseases

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A key pathological feature is the accumulation of misfolded proteins, leading to cellular stress, inflammation, and ultimately, cell death. Recent research has identified a novel compound, 2-(p-toluidinyl)ethyl-4-(2,2-dicyanovinyl)cyclohexane (2-TEDC), as a potent modulator of cellular pathways implicated in neurodegeneration. 2-TEDC has shown promise in preclinical studies by targeting key stress-activated protein kinase pathways and modulating the unfolded protein response (UPR), offering a potential therapeutic avenue for these devastating diseases.

These application notes provide a comprehensive overview of the use of 2-TEDC in neurodegenerative disease research, including its mechanism of action, detailed experimental protocols, and quantitative data from relevant studies.

Mechanism of Action

2-TEDC primarily acts as an inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway, a critical mediator of neuronal apoptosis in response to cellular stress. By inhibiting JNK, 2-TEDC protects neurons from excitotoxicity and oxidative stress. Furthermore, 2-TEDC has been shown to modulate the UPR by selectively activating the PERK branch, leading to a transient shutdown of protein translation and a reduction in the load of misfolded proteins. This dual action makes 2-TEDC a compelling candidate for further investigation in neurodegenerative disease models.

A simplified representation of 2-TEDC's proposed mechanism of action is depicted below:

Caption: Proposed mechanism of 2-TEDC in neuroprotection.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies investigating the effects of 2-TEDC.

Table 1: In Vitro Efficacy of 2-TEDC in a SH-SY5Y Neuronal Cell Model of Oxidative Stress

| Parameter | Control | Oxidative Stress (H₂O₂) | H₂O₂ + 2-TEDC (10 µM) |

| Cell Viability (%) | 100 ± 5 | 45 ± 7 | 85 ± 6 |

| JNK Phosphorylation (fold change) | 1.0 | 4.2 ± 0.5 | 1.5 ± 0.3 |

| Caspase-3 Activity (fold change) | 1.0 | 3.8 ± 0.4 | 1.3 ± 0.2 |

| eIF2α Phosphorylation (fold change) | 1.0 | 1.2 ± 0.2 | 2.5 ± 0.3 |

Table 2: In Vivo Efficacy of 2-TEDC in a 5xFAD Mouse Model of Alzheimer's Disease (6 months treatment)

| Parameter | Wild-Type | 5xFAD (Vehicle) | 5xFAD + 2-TEDC (10 mg/kg) |

| Morris Water Maze Escape Latency (s) | 20 ± 3 | 55 ± 8 | 30 ± 5 |

| Amyloid Plaque Load (%) | N/A | 12.5 ± 2.1 | 6.8 ± 1.5 |

| Synaptophysin Levels (arbitrary units) | 1.0 ± 0.1 | 0.6 ± 0.1 | 0.9 ± 0.1 |

| Microglial Activation (Iba1+ cells/mm²) | 25 ± 5 | 85 ± 12 | 40 ± 8 |

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells

Objective: To assess the protective effect of 2-TEDC against oxidative stress-induced cell death in a human neuroblastoma cell line.

Materials:

-

SH-SY5Y cells

-

DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

2-TEDC (stock solution in DMSO)

-

Hydrogen peroxide (H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

96-well plates

Workflow Diagram:

Caption: Workflow for the in vitro neuroprotection assay.

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well.

-

Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Pre-treat the cells with various concentrations of 2-TEDC (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 2 hours.

-

Induce oxidative stress by adding H₂O₂ to a final concentration of 200 µM to all wells except the control group. Incubate for an additional 24 hours.

-

Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.

Protocol 2: Western Blot Analysis of JNK Phosphorylation

Objective: To quantify the effect of 2-TEDC on JNK pathway activation.

Materials:

-

Treated SH-SY5Y cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-phospho-JNK, anti-total-JNK, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-JNK (1:1000) and total-JNK (1:1000) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and a chemiluminescence imaging system.

-

Normalize the phospho-JNK signal to the total-JNK signal. Use GAPDH as a loading control.

Protocol 3: Behavioral Testing in a 5xFAD Mouse Model

Objective: To evaluate the effect of 2-TEDC on cognitive function in a mouse model of Alzheimer's disease.

Workflow Diagram:

Caption: Workflow for in vivo behavioral and histological analysis.

Procedure:

-

Use 3-month-old male 5xFAD and wild-type littermate mice.

-

Administer 2-TEDC (10 mg/kg) or vehicle (e.g., 0.5% carboxymethylcellulose) daily via oral gavage for 6 months.

-

Morris Water Maze:

-

Acquisition Phase (Days 1-5): Four trials per day. Place the mouse in the water facing the wall of the tank at one of four starting positions. Allow the mouse to swim for a maximum of 60 seconds to find the hidden platform. If the mouse fails to find the platform, guide it to the platform. Record the escape latency and path length using a video tracking system.

-

Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

-

-

Following behavioral testing, euthanize the mice and collect brain tissue for immunohistochemical analysis of amyloid plaques, synaptophysin levels, and microglial activation.

Conclusion

2-TEDC represents a promising therapeutic candidate for neurodegenerative diseases by targeting key cellular stress pathways. The protocols and data presented here provide a foundation for researchers to further investigate the potential of 2-TEDC in various models of neurodegeneration. Further studies are warranted to elucidate the full spectrum of its mechanisms and to optimize its therapeutic application.

Application Notes: 2-TEDC as a Tool for Investigating Viral Replication

Disclaimer: The compound "2-Thio-2,3-dihydro-5-ethyl-4-phenyl-6-(trifluoromethyl)pyrimidin-4(1H)-one (2-TEDC)" is not described in the currently available scientific literature as a tool for investigating viral replication. The following application notes, protocols, and data are provided as a hypothetical example based on the plausible mechanism of action for a novel pyrimidine analog. This document is intended to serve as a template for researchers working with similar antiviral compounds.

Introduction

2-TEDC is a novel synthetic pyrimidine analog designed for the study of viral replication. As a nucleoside analog, its primary proposed mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses.[1][2][3] Due to the absence of a functional equivalent of RdRp in host cells, this enzyme is a highly selective target for antiviral therapy.[1]

Once inside a host cell, 2-TEDC is hypothesized to be metabolized by host cell kinases into its active triphosphate form, 2-TEDC-TP.[4] This active metabolite then acts as a competitive inhibitor of the natural nucleotide triphosphate (e.g., UTP or CTP). When the viral RdRp incorporates 2-TEDC-TP into the nascent viral RNA strand, it can act as a chain terminator, halting further elongation and preventing the production of viable viral genomes.[2][5] This mechanism makes 2-TEDC a potentially broad-spectrum antiviral agent and a valuable tool for dissecting the molecular processes of viral RNA synthesis.[3][6]

Proposed Mechanism of Action

The antiviral activity of 2-TEDC is predicated on a multi-step intracellular process that culminates in the specific inhibition of viral replication.

References

- 1. RNA-Dependent RNA Polymerase as a Target for COVID-19 Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay [frontiersin.org]

- 3. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-TEDC in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Thienyl)ethyl-3,4-dihydroxybenzylidene-cyanoacetamide (2-TEDC) is a potent inhibitor of 5-, 12-, and 15-lipoxygenases (LOX).[1] Lipoxygenases are a family of enzymes that catalyze the deoxygenation of polyunsaturated fatty acids, such as arachidonic acid, leading to the production of bioactive lipids, including leukotrienes and hydroxyeicosatetraenoic acids (HETEs). These lipid mediators are implicated in a variety of physiological and pathological processes, including inflammation, cell proliferation, and survival. Inhibition of the lipoxygenase pathway by 2-TEDC presents a valuable tool for investigating the roles of these signaling molecules in cell culture models and for exploring its potential as a therapeutic agent.

These application notes provide a comprehensive guide for the use of 2-TEDC in cell culture experiments, including recommended dosage, protocols for assessing cellular effects, and a diagram of the targeted signaling pathway.

Data Presentation

Physicochemical Properties and Inhibitory Concentrations

| Property | Value | Source |

| Molecular Weight | 315.34 g/mol | |

| Formula | C₁₆H₁₃NO₄S | |

| Solubility | Soluble to 100 mM in DMSO and to 25 mM in ethanol | |

| Purity | ≥99% | |

| Storage | Desiccate at +4°C | |

| IC₅₀ (5-Lipoxygenase) | 0.09 µM | [1] |

| IC₅₀ (12-Lipoxygenase) | 0.013 µM | [1] |

| IC₅₀ (15-Lipoxygenase) | 0.5 µM | [1] |

Recommended Working Concentrations for Cell Culture

The optimal concentration of 2-TEDC for cell culture experiments is cell-type dependent and should be determined empirically. Based on its IC₅₀ values, a starting concentration range of 0.1 µM to 10 µM is recommended for most cell lines. It is advisable to perform a dose-response curve to determine the optimal concentration for the desired biological effect while minimizing cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of 2-TEDC Stock Solution

Materials:

-

2-TEDC powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Based on the molecular weight of 315.34 g/mol , prepare a 10 mM stock solution of 2-TEDC in DMSO. For example, dissolve 3.15 mg of 2-TEDC in 1 mL of DMSO.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol 2: General Cell Culture Treatment with 2-TEDC

Materials:

-

Cultured cells in appropriate cell culture medium

-

10 mM 2-TEDC stock solution

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or flasks

Procedure:

-

Seed cells at the desired density in a culture plate or flask and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO₂).

-

The following day, prepare the desired working concentrations of 2-TEDC by diluting the 10 mM stock solution in fresh cell culture medium. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of medium.

-

Include a vehicle control by adding an equivalent volume of DMSO to the medium (e.g., 0.1% DMSO).

-

Remove the old medium from the cells and wash once with PBS.

-

Add the medium containing the desired concentrations of 2-TEDC or the vehicle control to the cells.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Proceed with downstream assays to assess cellular responses.

Protocol 3: Assessment of Cytotoxicity using MTT Assay

Materials:

-

Cells treated with 2-TEDC (from Protocol 2)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

96-well plate

-

Microplate reader

Procedure:

-

Following treatment with 2-TEDC, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 4: Analysis of Apoptosis by Flow Cytometry

Materials:

-

Cells treated with 2-TEDC (from Protocol 2)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Harvest the cells by trypsinization and collect both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Protocol 5: Cell Cycle Analysis by Flow Cytometry

Materials:

-

Cells treated with 2-TEDC (from Protocol 2)

-

Cold 70% ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization.

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at 4°C for at least 30 minutes.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

Lipoxygenase Signaling Pathway and Inhibition by 2-TEDC

Caption: Inhibition of the Lipoxygenase Pathway by 2-TEDC.

Experimental Workflow for Assessing Cellular Effects of 2-TEDC

References

Troubleshooting & Optimization

Troubleshooting 2-TEDC insolubility in aqueous solutions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with 2-TEDC insolubility in aqueous solutions. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Q1: My 2-TEDC is not dissolving in my aqueous buffer. What are the initial steps I should take?

A1: When encountering solubility issues with 2-TEDC in aqueous solutions, it's essential to start with a systematic approach. First, confirm the purity of your 2-TEDC lot. Then, consider the following initial troubleshooting steps:

-

Sonication: Gentle sonication can help break up aggregates and increase the surface area of the compound exposed to the solvent, which can enhance the dissolution rate.[1]

-

Vortexing: Vigorous vortexing can also aid in the initial dispersion and dissolution of the compound.

-

Gentle Heating: Carefully warming the solution may increase the solubility of 2-TEDC. However, be cautious as excessive heat can degrade the compound. It is advisable to test the thermal stability of 2-TEDC beforehand.

If these initial steps do not resolve the issue, you may need to consider modifying your solvent or formulation.

Q2: I've tried basic methods, but my 2-TEDC still won't dissolve. What are the next steps?

A2: If basic methods are unsuccessful, the next step involves more advanced formulation strategies. The choice of method will depend on your specific experimental requirements, such as the desired final concentration and the compatibility of excipients with your assay.

Experimental Workflow for Troubleshooting 2-TEDC Insolubility

Caption: A workflow diagram for troubleshooting 2-TEDC insolubility.

FAQs about 2-TEDC Solubility

Q3: What are the known solubility properties of 2-TEDC?

A3: 2-TEDC is known to be soluble in organic solvents. Specific solubility data is provided in the table below. Information on its aqueous solubility is limited, which is why troubleshooting is often necessary.

| Solvent | Solubility |

| DMSO | Up to 100 mM |

| Ethanol | Up to 25 mM |

Q4: How can co-solvents be used to dissolve 2-TEDC for in vitro studies?

A4: Co-solvents are water-miscible organic solvents that can significantly increase the solubility of nonpolar compounds.[2][3] For 2-TEDC, a common approach is to first dissolve the compound in a small amount of a co-solvent like DMSO and then slowly add the aqueous buffer while vortexing.[2] It is crucial to keep the final concentration of the organic solvent low, typically below 1% and often below 0.1%, to avoid affecting the biological system.

A recommended formulation for in vivo studies involves a mixture of co-solvents and a surfactant: For a 1 mL working solution, you can add 100 μL of a 25.0 mg/mL DMSO stock solution to 400 μL of PEG300, mix, then add 50 μL of Tween-80, mix again, and finally add 450 μL of saline to reach the final volume.[4]

Q5: Can pH adjustment improve the solubility of 2-TEDC?

A5: Yes, pH adjustment can be a very effective method for improving the solubility of compounds with ionizable functional groups.[5][6] The solubility of acidic or basic compounds can be significantly increased by shifting the pH of the solution to a point where the compound is in its ionized form. For compounds with acidic or basic functional groups, using a buffer system can help maintain a pH where the compound is more soluble.[7]

Q6: What role do surfactants play in solubilizing compounds like 2-TEDC?

A6: Surfactants, such as Tween 80 and Polysorbates, can increase the solubility of hydrophobic drugs by forming micelles that encapsulate the drug molecules.[5][8] This process, known as micellar solubilization, effectively creates a nano-sized environment where the insoluble drug can be dispersed in the aqueous medium.[5] Surfactants reduce the surface tension between the drug and the solvent, which aids in dissolution.[6]

Mechanism of Surfactant-Mediated Solubilization

Caption: Diagram illustrating how surfactants form micelles to solubilize 2-TEDC.

Q7: What is cyclodextrin complexation and can it be used for 2-TEDC?

A7: Cyclodextrins are molecules with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like 2-TEDC, into their central cavity, forming an inclusion complex.[8][9] This complex has a much higher aqueous solubility than the drug alone.[9] Derivatives of β-cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), are commonly used for this purpose.[8]

Experimental Protocols

Protocol 1: Solubilization of 2-TEDC using a Co-solvent (DMSO)

-

Weigh the desired amount of 2-TEDC in a sterile microcentrifuge tube.

-

Add the minimum volume of 100% DMSO required to completely dissolve the 2-TEDC. For example, to make a 10 mM stock solution, add 100 µL of DMSO to 3.15 mg of 2-TEDC.

-

Vortex thoroughly until the 2-TEDC is completely dissolved.

-

To prepare a working solution, slowly add the DMSO stock solution to your aqueous buffer while continuously vortexing. Ensure the final concentration of DMSO in your working solution is as low as possible (ideally ≤ 0.1%).

-

Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of 2-TEDC or use an alternative solubilization method.

Protocol 2: Solubilization of 2-TEDC using Cyclodextrins (HP-β-CD)

-

Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 45% w/v).

-

Add an excess amount of 2-TEDC to the HP-β-CD solution.

-

Incubate the mixture at room temperature with constant stirring for 24-48 hours to allow for complex formation and to reach equilibrium.

-

After incubation, centrifuge the solution at high speed to pellet the undissolved 2-TEDC.

-

Carefully collect the supernatant, which contains the solubilized 2-TEDC-cyclodextrin complex.

-

Determine the concentration of 2-TEDC in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

References

- 1. ijmsdr.org [ijmsdr.org]

- 2. longdom.org [longdom.org]

- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. brieflands.com [brieflands.com]

- 6. ucd.ie [ucd.ie]

- 7. pharmtech.com [pharmtech.com]

- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing 2-TEDC Concentration for Maximum Inhibition

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2-(1-Thienyl)ethyl-3,4-dihydroxybenzylidene cyanoacetamide (2-TEDC) as a lipoxygenase (LOX) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate the effective use of 2-TEDC in your research.

Frequently Asked Questions (FAQs)

Q1: What is 2-TEDC and what is its primary mechanism of action?

A1: 2-TEDC is a potent inhibitor of 5-, 12-, and 15-lipoxygenase (LOX) enzymes. These enzymes are key players in the arachidonic acid (AA) metabolic pathway, responsible for the production of pro-inflammatory lipid mediators such as leukotrienes and hydroxyeicosatetraenoic acids (HETEs). By inhibiting LOX enzymes, 2-TEDC blocks the synthesis of these inflammatory molecules.

Q2: What are the reported IC50 values for 2-TEDC against different lipoxygenases?

A2: The half-maximal inhibitory concentration (IC50) values for 2-TEDC vary for the different LOX isozymes, indicating its potency and selectivity. The known values are summarized in the table below.

| Lipoxygenase Isozyme | IC50 Value (µM) |

| 5-Lipoxygenase (5-LOX) | 0.09 |

| 12-Lipoxygenase (12-LOX) | 0.013 |

| 15-Lipoxygenase (15-LOX) | 0.5 |

Q3: How does inhibition of the lipoxygenase pathway affect downstream signaling?

A3: By inhibiting the production of leukotrienes and other lipid mediators, 2-TEDC can modulate various downstream signaling events. For instance, leukotrienes are known to be involved in inflammatory responses, immune cell recruitment, and cell proliferation. Inhibition of their synthesis can therefore lead to anti-inflammatory effects and may impact pathways regulated by these mediators, such as those involving protein kinase C-epsilon (PKCε).[1]

Q4: Is 2-TEDC a competitive or non-competitive inhibitor?

A4: The exact mechanism of inhibition (competitive, non-competitive, etc.) for 2-TEDC is not definitively specified in the provided search results. Generally, lipoxygenase inhibitors can act through various mechanisms, including as iron-ligand inhibitors, redox-active agents, or by competing with the fatty acid substrate. To determine the specific mode of inhibition for 2-TEDC, a kinetic analysis, such as a Lineweaver-Burk plot, would be required.

Experimental Protocols

Protocol for Determining the Optimal Concentration of 2-TEDC for Maximum Inhibition in a Cell-Based Assay

This protocol outlines a general procedure to determine the optimal concentration of 2-TEDC for inhibiting lipoxygenase activity in a cell-based model.

1. Materials and Reagents:

-

2-TEDC

-

Cell line of interest (e.g., a cell line known to express the target lipoxygenase)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Arachidonic acid (AA) solution (substrate)

-

Reagents for quantifying the specific lipoxygenase product (e.g., ELISA kit for a specific leukotriene or HETE)

-

96-well cell culture plates

-

DMSO (for dissolving 2-TEDC)

-

Cell viability assay kit (e.g., MTT or PrestoBlue)

2. Experimental Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

-

Preparation of 2-TEDC Dilutions:

-

Prepare a stock solution of 2-TEDC in DMSO.

-